

Comparative Analysis of HPK1 Inhibitor Activity in Human vs. Mouse Immune Cells

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Note: As specific cross-reactivity studies for "**Hpk1-IN-17**" are not publicly available, this guide utilizes data from a well-characterized, potent, and selective HPK1 inhibitor, NDI-101150, to provide a comparative framework for researchers. This analysis serves as a representative guide to the expected cross-reactivity and functional outcomes of HPK1 inhibition in human and murine immune systems.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1] [2][3] Small molecule inhibitors of HPK1 are being developed to enhance anti-tumor immunity by boosting the activity of T cells, B cells, and dendritic cells (DCs).[1][3][4] Understanding the comparative pharmacology of these inhibitors in human and mouse models is crucial for preclinical to clinical translation. This guide provides a comparative overview of the effects of the HPK1 inhibitor NDI-101150 on human and mouse immune cells.

Data Presentation

The following table summarizes the quantitative data on the biochemical potency and cellular activity of NDI-101150 in both human and mouse immune cells.



Parameter	Human	Mouse	Reference
Biochemical HPK1 Inhibition (IC50)	0.7 nM	Not explicitly stated, but potent activity in murine models suggests comparable inhibition.	[5]
T Cell Activation (IL-2 Secretion)	Enhanced IL-2 production in primary T cells.	Enhanced IL-2 production in primary T cells.	[6]
B Cell Activation (IgG Secretion)	Increased IgG antibody secretion in CD19+ B-cells.	Not explicitly stated, but in vivo data shows enhanced antigen- specific antibody production.	[3][7]
Dendritic Cell (DC) Activation	Enhanced antigen presentation capacity of CD11C+ DCs.	Enhanced DC activation and antigen presentation capacity.	[3][6]
Inhibition of pSLP-76	Potent inhibition of TCR-stimulated SLP-76 phosphorylation in Jurkat cells and PBMCs.	Abrogation of TCR- stimulated phospho- SLP-76 in vivo.	[6][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical HPK1 Kinase Assay (TR-FRET)

This assay quantifies the direct inhibitory effect of a compound on HPK1 kinase activity.

 Reagents: Recombinant human HPK1 enzyme, ATP, a biotinylated peptide substrate, and a europium-labeled anti-phospho-substrate antibody.



Procedure:

- The HPK1 enzyme is incubated with the test compound (e.g., NDI-101150) at various concentrations.
- The kinase reaction is initiated by adding ATP and the biotinylated peptide substrate.
- After incubation, the reaction is stopped, and the detection reagents (streptavidinallophycocyanin and the europium-labeled antibody) are added.
- The plate is read on a time-resolved fluorescence reader. The FRET signal is inversely proportional to the kinase activity.
- Data Analysis: IC50 values are calculated by fitting the dose-response curves to a fourparameter logistic equation.

T Cell Activation Assay (Cytokine Release)

This assay measures the functional consequence of HPK1 inhibition on T cell activation by quantifying cytokine production.

• Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes are isolated. T cells can be further purified using magnetic bead separation.

Procedure:

- T cells are plated in 96-well plates and pre-incubated with serial dilutions of the HPK1 inhibitor.
- Cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the T cell receptor (TCR) signaling pathway.
- After 48-72 hours of incubation, the supernatant is collected.
- Cytokine Quantification: The concentration of cytokines such as IL-2 and IFN-y in the supernatant is measured using ELISA (Enzyme-Linked Immunosorbent Assay) or a multiplex bead-based assay (e.g., Luminex).



 Data Analysis: EC50 values, the concentration at which the inhibitor elicits 50% of its maximal effect, are determined from the dose-response curves.

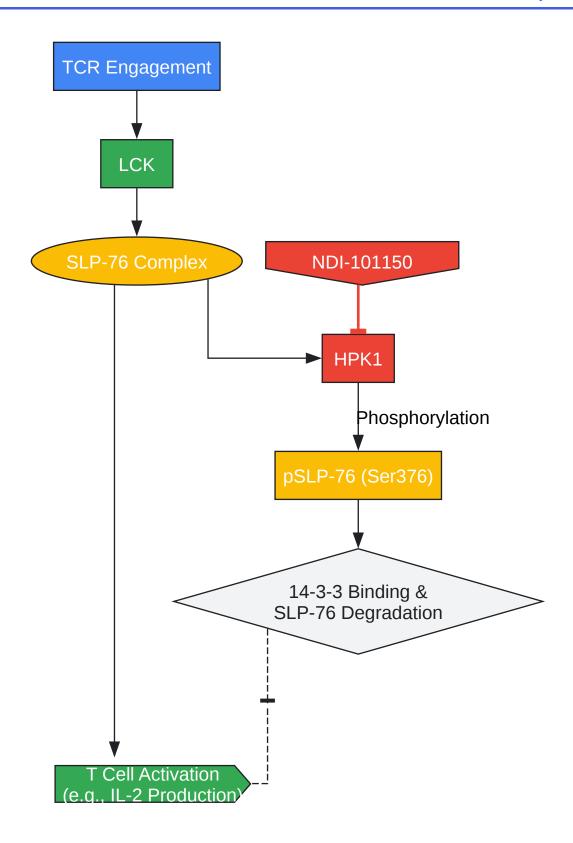
Dendritic Cell (DC) Maturation and Activation Assay

This assay assesses the effect of HPK1 inhibition on the ability of DCs to mature and present antigens.

- Cell Generation: Human monocyte-derived DCs are generated by culturing CD14+ monocytes with GM-CSF and IL-4. Mouse bone marrow-derived DCs (BMDCs) are generated by culturing bone marrow cells with GM-CSF.
- Procedure:
 - Immature DCs are treated with the HPK1 inhibitor.
 - Maturation is induced by adding a stimulant such as lipopolysaccharide (LPS).
 - After 24-48 hours, cells are harvested.
- Analysis:
 - Surface Marker Expression: The expression of maturation markers (e.g., CD80, CD86, MHC class II) is analyzed by flow cytometry.
 - Cytokine Production: The levels of cytokines such as IL-12 in the supernatant are measured by ELISA.
 - Antigen Presentation Capacity: Mature DCs are co-cultured with allogeneic T cells, and T cell proliferation is measured (e.g., using CFSE dye dilution) to assess the DCs' ability to stimulate a T cell response.

Mandatory Visualization HPK1 Signaling Pathway in T Cells



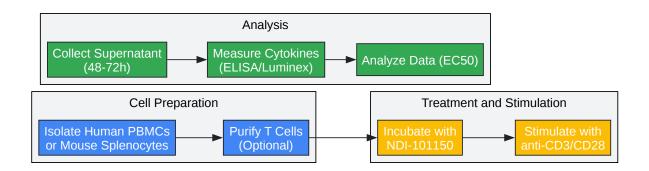


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Caption: HPK1 negatively regulates T cell activation.



Experimental Workflow for T Cell Activation Assay



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Caption: Workflow for assessing T cell cytokine production.

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